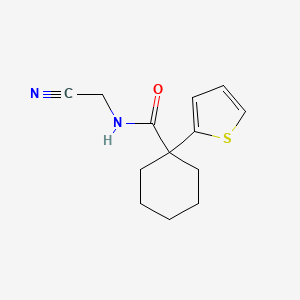
N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” are not available, similar compounds, such as N-cyanoacetamides, can be synthesized through various methods. For instance, one common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Chemical Reactions Analysis
The chemical reactivity of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would likely be influenced by its nitrile and amide groups. N-cyanoacetamides, for example, are known to participate in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would be influenced by its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors would play a role .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including variants with phenyl and naphthalen-1yl substituents, have been reported. These compounds were characterized using elemental analyses, IR and 1H-NMR spectroscopy, and for some, crystal structure determination via X-ray diffraction, revealing details about their molecular and crystalline structures (Özer, Arslan, VanDerveer, & Külcü, 2009).
Metal Complexes and Catalysis
- Research into N-(R-carbamothioyl)cyclohexanecarboxamides and their nickel(II) and copper(II) complexes demonstrated the synthesis and characterization of these complexes. The structural analysis showed that these compounds could potentially serve in catalytic applications, highlighting the importance of the cyclohexane ring and thiocarbonyl groups in complex formation and reactivity (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Heterocyclic Synthesis
- The utility of thiophene-2-carboxamide in heterocyclic synthesis was explored, with the generation of various derivatives demonstrating the versatility of this compound in synthesizing bioactive molecules. The study indicates potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Molecular Imaging
- In the field of molecular imaging, particularly positron emission tomography (PET), analogs of N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide were investigated as tracers for serotonin 5-HT1A receptors. These studies aimed at improving the quantification and visualization of receptor sites in the brain, with implications for diagnosing and understanding neuropsychiatric disorders (García et al., 2014).
Antitumor Properties
- Novel potassium channel openers derived from 2-cyanoaziridine-1-carboxamides, structurally related to N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide, were synthesized and tested for their antihypertensive and antianginal activities. These compounds demonstrated potent activity in vitro, suggesting potential applications in developing antitumor therapies (Brown et al., 1993).
Wirkmechanismus
The mechanism of action of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would depend on its intended use. For instance, N-cyanomethyl-2-chloroisonicotinamide has been studied for its effects on respiration, lipid metabolism, and enzyme activities in rice plants in terms of resistance against rice blast disease .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-8-9-15-12(16)13(6-2-1-3-7-13)11-5-4-10-17-11/h4-5,10H,1-3,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXMTFIRAWHCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

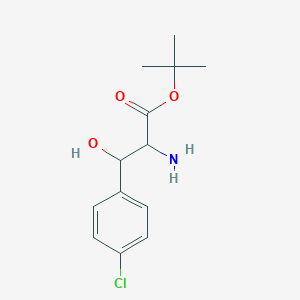


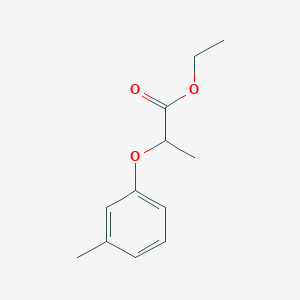
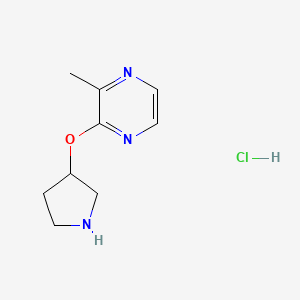
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide](/img/structure/B2651290.png)
![2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2651292.png)
![6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651293.png)
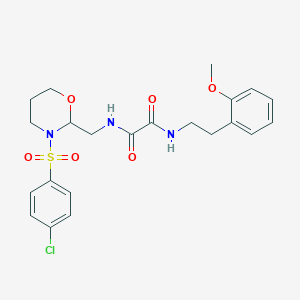
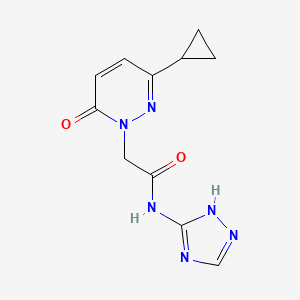
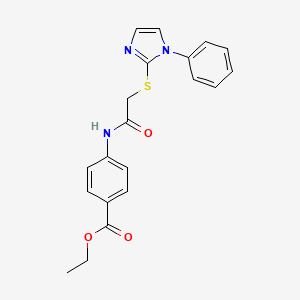
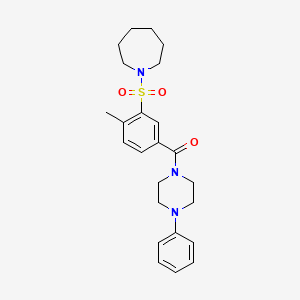
![furan-2-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2651298.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2651299.png)